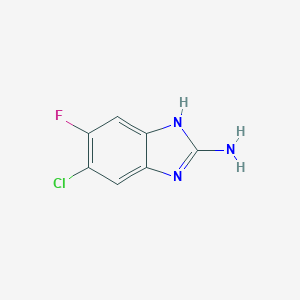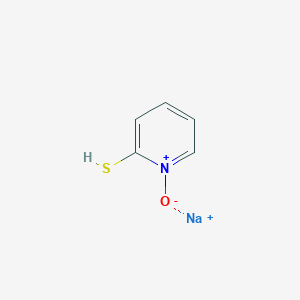
Omadina de Sodio
Descripción general
Descripción
Pyrithione sodium, also known as sodium pyrithione, is an organosulfur compound with the molecular formula C5H4NOSNa. It is commonly used as an antimicrobial agent due to its broad-spectrum activity against fungi and bacteria. Pyrithione sodium is often found in personal care products, such as shampoos and soaps, as well as in industrial applications like paints and coatings .
Aplicaciones Científicas De Investigación
Pyrithione sodium has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Sodium Omadine, also known as Sodium Pyrithione or Sodium 2-pyridinethiol-1-oxide, is an antimicrobial agent . Its primary targets are a wide range of bacteria and fungi . These organisms can chemically destroy the components of various formulations, rendering them unusable . Sodium Omadine is effective against both types of microbes and can prevent the growth of even high concentrations of fungal organisms .
Mode of Action
Sodium Omadine interacts with its targets by increasing the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth . This interaction inhibits the growth of fungi and bacteria, thereby preserving the integrity of the substances it is added to .
Biochemical Pathways
The adverse effects of Sodium Omadine are caused by a variety of neutral salts, such as sodium sulphate (Na2SO4) and sodium chloride (NaCl). Sodium ion transporters facilitate the entry of sodium ions (Na+) into cells, resulting in ion toxicity .
Pharmacokinetics
Sodium Omadine demonstrates long-term storage stability and compatibility in aqueous-based compositions . It is completely soluble in aqueous systems . It performs best in pH aqueous systems ranging from 7.0 to 12.0 .
Result of Action
The molecular and cellular effects of Sodium Omadine’s action include the prevention and minimization of problems associated with fungal contamination . It is an effective preservative in most aqueous compositions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium Omadine. For instance, Sodium Omadine is stable under normal storage conditions down to 0°C . It is incompatible with strong acids, oxidizing and reducing agents . The formulation is stabilized against transchelation in the presence of transition metals . In addition, Sodium Omadine’s effectiveness can be influenced by the type of coolant, as bacteria are the most frequently detected microbes in used coolant .
Análisis Bioquímico
Biochemical Properties
Sodium Omadine interacts with various biomolecules, playing a significant role in biochemical reactions. It is based on the antimicrobial active sodium pyrithione, which is known for its efficiency against a wide range of organisms
Cellular Effects
Sodium Omadine has notable effects on various types of cells. It is harmful by inhalation, in contact with skin, and if swallowed, and it is very toxic to aquatic organisms . It is also known to cause skin and eye irritation . These effects suggest that Sodium Omadine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This suggests that Sodium Omadine exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Sodium Omadine demonstrates long-term storage stability and compatibility in aqueous-based compositions . It is effective against a wide range of organisms at economic concentrations and is available in an easy-to-use liquid form . The long-term effects of Sodium Omadine on cellular function observed in in vitro or in vivo studies are not fully documented.
Dosage Effects in Animal Models
It is known that Sodium Omadine is harmful if swallowed, and it causes skin and eye irritation . These effects suggest that high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
It is known to increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This suggests that Sodium Omadine may interact with enzymes or cofactors involved in these processes.
Transport and Distribution
Information on how Sodium Omadine is transported and distributed within cells and tissues is limited. Given its use in various aqueous compositions and its solubility in water , it can be inferred that Sodium Omadine may be distributed throughout cells and tissues via aqueous channels.
Métodos De Preparación
Pyrithione sodium can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by acidification . Another method uses 2-bromopyridine, which is reacted with sodium sulfide to form pyrithione, and then converted to its sodium salt . Industrial production typically involves these reactions under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Pyrithione sodium undergoes various chemical reactions, including:
Oxidation: Pyrithione sodium can be oxidized to form disulfides and sulfonic acids under strong oxidizing conditions.
Reduction: It can be reduced to thiopyridine using reducing agents.
Substitution: Pyrithione sodium can react with metal salts to form metal pyrithione complexes, such as zinc pyrithione.
Common reagents used in these reactions include sodium carbonate, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Pyrithione sodium is often compared with other pyrithione derivatives, such as zinc pyrithione and copper pyrithione. While all these compounds share similar antimicrobial properties, pyrithione sodium is unique in its solubility and stability under neutral or alkaline conditions . Zinc pyrithione, for example, is commonly used in personal care products for its effectiveness against dandruff , whereas copper pyrithione is primarily used as a biocide in marine applications .
Similar compounds include:
- Zinc pyrithione
- Copper pyrithione
- Pyrithione itself
Each of these compounds has specific applications based on their chemical properties and effectiveness in different environments.
Propiedades
IUPAC Name |
sodium;1-oxidopyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNJIIJLOFJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042390 | |
| Record name | Sodium (2-pyridylthio)-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3811-73-2, 15922-78-8 | |
| Record name | 2-Pyridinethiol, 1-oxide, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium (2-pyridylthio)-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrithione sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3991491R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



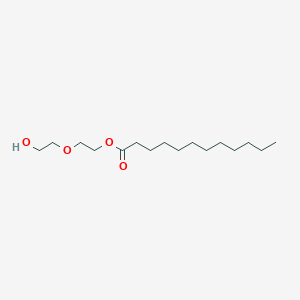
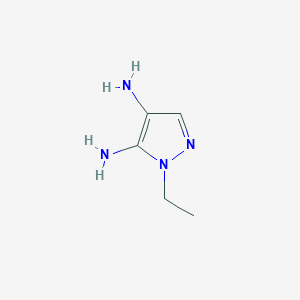
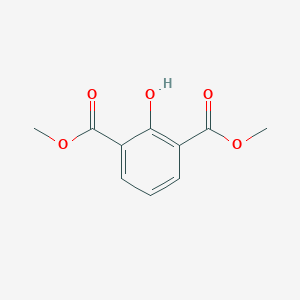
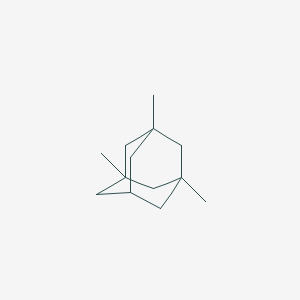
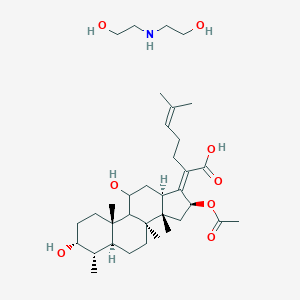

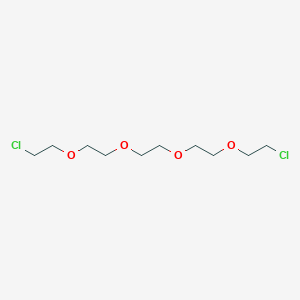




![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
